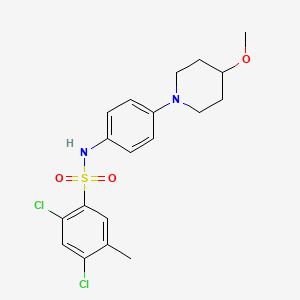

2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

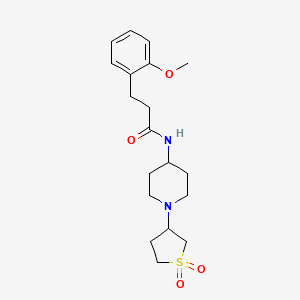

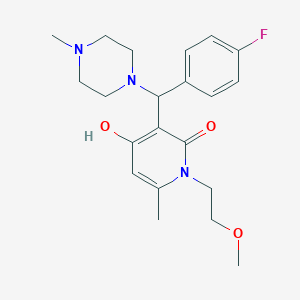

The compound 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential as therapeutic agents in various diseases, including cancer and Alzheimer’s disease .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. In a related study, the synthesis began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then further modified by reacting with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . Although the exact synthesis of 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is not detailed in the provided papers, similar synthetic strategies could be employed.

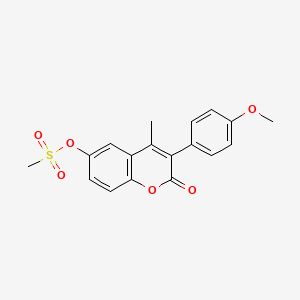

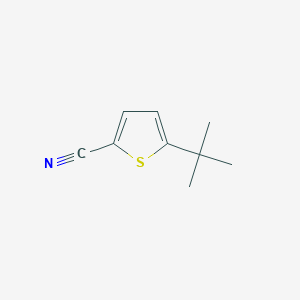

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR are commonly used for structural characterization. These techniques provide information about the functional groups present and the overall molecular framework .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, they can be formed in reactions involving N-arenesulfonylimines and anisole, catalyzed by boron trifluoride etherate or concentrated sulfuric acid . The reactivity of these compounds is influenced by the substituents on the aromatic rings and the nature of the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly affect their pharmacological profile. For example, poor water solubility can necessitate the delivery of a compound in a specific formulation to be effective in biological systems. The lipophilicity of the compound is also an important factor, as it can influence the compound's ability to cross cell membranes and reach its target site of action .

Applications De Recherche Scientifique

Organic Synthesis Applications

- Alkylation Reactions : N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides are formed through the reaction of N-(2-phenyl-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and related derivatives with anisole, showcasing their role in alkylation reactions facilitated by catalysts like boron trifluoride etherate (Drozdova & Mirskova, 2001).

Photodynamic Therapy Applications

- Photosensitizer Development : Novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been developed for their significant potential in photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, suggesting their utility in cancer treatment through Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Material Science Applications

- Fluorophore Development : The synthesis and study of analogues to Zinquin-related fluorophores, involving 4- and 5-methoxy isomers of N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide, reveal their application in creating fluorescent complexes with Zn(II). These compounds' interactions with Zn(II) highlight their relevance in material science for detecting metal ions (Kimber et al., 2003).

Antifungal and Anti-HIV Activities

- Antifungal and Anti-HIV Compound Synthesis : A series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been synthesized and characterized for their anti-HIV and antifungal activities. These studies contribute to the development of new therapeutic agents (Zareef et al., 2007).

Selective Receptor Antagonism

- Neuroscience Research : Research into compounds like SB-399885, which is a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, demonstrates the application of sulfonamide derivatives in neuroscience, offering insights into potential treatments for cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Propriétés

IUPAC Name |

2,4-dichloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O3S/c1-13-11-19(18(21)12-17(13)20)27(24,25)22-14-3-5-15(6-4-14)23-9-7-16(26-2)8-10-23/h3-6,11-12,16,22H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZHVMIOTDVIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2548196.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)

![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)

![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)